molecular formula C21H30N4O2 B5643279 2-cyclopropyl-9-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-9-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5643279
M. Wt: 370.5 g/mol
InChI Key: NRNYFALFMNMEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several key steps that highlight the intricate nature of constructing diazaspiro undecane derivatives. A notable approach for synthesizing such compounds includes the intramolecular spirocyclization of pyridine substrates, as demonstrated by Parameswarappa and Pigge (2011), who utilized in situ activation of the pyridine ring followed by intramolecular addition to achieve the construction of 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various synthetic methodologies, including the base-promoted [5+1] double Michael addition reaction, as detailed by Islam et al. (2017). This method facilitated the synthesis of diazaspiro[5.5]undecane derivatives, with the structural elucidation primarily conducted through NMR and X-ray crystallographic techniques (Islam et al., 2017).

Chemical Reactions and Properties

The compound under discussion exhibits a variety of chemical reactions, highlighting its versatility and potential for further functionalization. Notably, the synthesis and biological activity of glycoprotein IIb-IIla antagonists containing the diazaspiro[5.5]undecane nucleus, as investigated by Smyth et al. (2001), demonstrate the compound's utility in inhibiting platelet aggregation, showcasing its chemical reactivity and potential pharmaceutical applications (Smyth et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in various environments. However, specific details on these properties require further investigation and are not directly available from the current literature synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, compatibility with various solvents, and potential for undergoing further chemical transformations, are essential for harnessing this compound's capabilities. The synthesis and structural characterization, such as those performed by Zhu (2011) for related diazaspiro[5.5]undecane derivatives, provide foundational knowledge for understanding these chemical properties (Zhu, 2011).

properties

IUPAC Name

2-cyclopropyl-9-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-23(14-17-3-2-10-22-13-17)15-20(27)24-11-8-21(9-12-24)7-6-19(26)25(16-21)18-4-5-18/h2-3,10,13,18H,4-9,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNYFALFMNMEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)CC(=O)N2CCC3(CCC(=O)N(C3)C4CC4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.